molecular formula C17H20N10 B2922764 1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034467-11-1

1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2922764
CAS No.: 2034467-11-1
M. Wt: 364.417
InChI Key: QQBNIFVHXQEQKB-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H20N10 and its molecular weight is 364.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research has demonstrated the utility of pyrazolylchalcone synthons for synthesizing various azolopyrimidines, including pyrazolyl-triazolo[1,5-a]pyrimidines and pyrazolyl-tetrazolo[1,5-a]pyrimidines, under grindstone technology. These compounds have been screened for in vitro antibacterial activities, with some showing excellent activities compared to reference drugs like penicillin G and streptomycin (El-Hashash et al., 2017).

  • Antimicrobial Activity : The synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has been explored. Some of these synthesized compounds exhibited moderate effects against bacterial and fungal species, highlighting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

  • Green Chemistry Approaches : Studies have focused on green, solvent-free synthesis methods for creating pyrazolo[1,5-a]pyrimidines and other azolo- and azinopyrimidines, emphasizing environmentally friendly chemical processes. These compounds have been tested for antimicrobial activities, with some showing competitive activities against standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Chemical Structure and Mechanism Studies

  • Structural and Mechanistic Insights : Research into the reaction mechanisms and structural elucidation of related compounds has provided valuable insights into the synthesis processes and potential biological activities of these molecules. Studies have corrected earlier structures and proposed mechanisms for the formation of pyrimidone and pyrazole derivatives (Heath & Rees, 1982).

Properties

IUPAC Name

1,6-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-11-20-16(12-9-19-25(2)17(12)21-11)18-10-15-23-22-13-5-6-14(24-27(13)15)26-7-3-4-8-26/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBNIFVHXQEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=NN=C4N3N=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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